molecular formula C12H11NO2 B11725203 3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid

3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid

Cat. No.: B11725203
M. Wt: 201.22 g/mol
InChI Key: AYGAANJNVSYRCI-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to ensure high yield and purity. The use of silver carbonate (Ag2CO3) as a base in the Heck reaction has been shown to improve reaction efficiency and reduce isomerization .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms such as alcohols and amines .

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGAANJNVSYRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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